molecular formula C18H11NO6 B4311176 4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

Cat. No.: B4311176
M. Wt: 337.3 g/mol
InChI Key: ZTUPZVREZGEDJE-UHFFFAOYSA-N
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Description

4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a useful research compound. Its molecular formula is C18H11NO6 and its molecular weight is 337.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is 337.05863707 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis

An important application of this compound is in catalytic synthesis. Saeedi et al. (2021) describe an efficient method for synthesizing 4-aryl-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-diones using nickel(II) chromite nanoparticles as a catalyst. This method offers advantages like higher yields, shorter reaction times, and the use of an easily obtained and recyclable catalyst compared to previous methods (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).

Novel Synthetic Routes

Sheibani et al. (2006) developed a new route for producing fused pyrano derivatives, including 2H,5H-pyrano[3,2-c]chromene-2,5-dione derivatives. This method provides good to excellent yields in a short experimental time (Sheibani, Mosslemin, Behzadi, Islami, & Saidi, 2006).

X-Ray Crystallography

Sharma et al. (2015) synthesized and determined the crystal structures of carbonitrile compounds related to pyrano[3,2-c]chromene-3-carbonitrile using X-ray diffraction. This study is significant for understanding the structural aspects of these compounds (Sharma, Banerjee, Brahmachari, Kant, & Gupta, 2015).

Anticancer Properties

Hongshuang et al. (2017) designed and synthesized a series of pyrano[2,3-f]chromene-4,8-dione derivatives, including structures related to 4-(3-nitrophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione, and evaluated their anticancer activities against four human cancer cell lines. This study underscores the potential of these compounds as anticancer agents (Hongshuang, Xiaming, Ruize, Hao, Duan, Xiao, Xia, Furong, You, & Junfen, 2017).

Fluorescent Probes

Pivovarenko et al. (2002) explored 2,8-Bis(4-(diethylamino)phenyl)-3,7-dihydroxy-4H,6H-pyrano-(3,2-g)chromene-4,6-dione as a symmetric fluorescent dye, which contains chromophores similar to the compound . Their study provides insights into the potential use of such compounds in fluorescent probes (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).

Non-Linear Optical Properties

Arif et al. (2022) synthesized novel heterocyclic, coumarin-based pyrano-chromene derivatives and analyzed their non-linear optical (NLO) properties. Their research highlights the potential of these compounds in NLO applications (Arif, Shafiq, Noureen, Khalid, Ashraf, Yaqub, Irshad, Khan, Arshad, Braga, Ragab, & Al-Mhyawi, 2022).

Properties

IUPAC Name

4-(3-nitrophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6/c20-15-9-13(10-4-3-5-11(8-10)19(22)23)16-17(25-15)12-6-1-2-7-14(12)24-18(16)21/h1-8,13H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUPZVREZGEDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE
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4-(3-NITROPHENYL)-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE

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